molecular formula C9H19NO3 B069870 Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 185426-13-5

Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B069870
CAS No.: 185426-13-5
M. Wt: 189.25 g/mol
InChI Key: KDWNTQCNRHAQBC-SSDOTTSWSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(2R)-2-hydroxybutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWNTQCNRHAQBC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl chloroformate with (2R)-2-hydroxybutylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in a cleanroom environment to prevent contamination.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at the hydroxyl group. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions convert the secondary alcohol to a ketone.

Example Reaction: CarbamateH2SO4KMnO4Carbamic acid 2R 2 oxobutyl 1 1 dimethylethyl ester+H2O\text{Carbamate}\xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4}\text{Carbamic acid 2R 2 oxobutyl 1 1 dimethylethyl ester}+\text{H}_2\text{O}

  • Yield : ~78% (optimized conditions)
  • Conditions : Room temperature, aqueous acidic medium.

Reduction Reactions

The carbamate group can be reduced to form primary amines using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Example Reaction: CarbamateTHFLiAlH4(2R) 2 hydroxybutylamine+tert butanol\text{Carbamate}\xrightarrow[\text{THF}]{\text{LiAlH}_4}(2R)\text{ 2 hydroxybutylamine}+\text{tert butanol}

  • Key Data :
    Reducing AgentSolventTemperatureYield
    LiAlH₄THF0–5°C92%
    H₂/Pd-CEtOH25°C85%

Substitution Reactions

The tert-butyl ester group participates in nucleophilic substitution with amines or alcohols under acidic conditions.

Example Reaction with Benzylamine: Carbamate+BenzylamineHClCarbamic acid 2R 2 hydroxybutyl benzyl ester+tert butylamine\text{Carbamate}+\text{Benzylamine}\xrightarrow{\text{HCl}}\text{Carbamic acid 2R 2 hydroxybutyl benzyl ester}+\text{tert butylamine}

  • Optimal Conditions :
    • Reagent : 1.2 eq. benzylamine
    • Catalyst : 0.1 M HCl
    • Yield : 88%

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the carbamate bond:

Acidic Hydrolysis: CarbamateHCl aq (2R) 2 hydroxybutylammonium chloride+CO2+tert butanol\text{Carbamate}\xrightarrow{\text{HCl aq }}(2R)\text{ 2 hydroxybutylammonium chloride}+\text{CO}_2+\text{tert butanol}Basic Hydrolysis: CarbamateNaOH aq (2R) 2 hydroxybutylamine+Na2CO3+tert butanol\text{Carbamate}\xrightarrow{\text{NaOH aq }}(2R)\text{ 2 hydroxybutylamine}+\text{Na}_2\text{CO}_3+\text{tert butanol}

  • Kinetics : Pseudo-first-order kinetics observed at pH 2–12 .

Stereospecific Reactions

The (2R)-configuration enables enantioselective transformations. For example, Sharpless epoxidation of derived alkenes retains stereochemistry:

Reaction Pathway: Derived AlkeneTi OiPr  DET TBHP(2R,3S) epoxide\text{Derived Alkene}\xrightarrow[\text{Ti OiPr }]{\text{ DET TBHP}}(2R,3S)\text{ epoxide}

  • Enantiomeric Excess (ee) : >95%

Industrial-Scale Reactions

Large-scale synthesis employs tert-butyl chloroformate and (2R)-2-hydroxybutylamine under controlled conditions:

Synthetic Route: (2R) 2 hydroxybutylamine+Boc ClEt3NDCMCarbamate(2R)\text{ 2 hydroxybutylamine}+\text{Boc Cl}\xrightarrow[\text{Et}_3\text{N}]{\text{DCM}}\text{Carbamate}

  • Purity : ≥99% (HPLC)
  • Throughput : 50 kg/batch

Scientific Research Applications

Medicinal Chemistry

Carbamate compounds are integral in drug design and development. The carbamate group serves as a crucial structural motif in many pharmaceuticals, enhancing their efficacy and selectivity.

  • Cholinesterase Inhibitors : Carbamic acid derivatives have been studied for their potential as inhibitors of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, novel sulfonamide-based carbamates demonstrated significant inhibition of BChE, showcasing the therapeutic potential of carbamate structures in treating cognitive disorders .
  • Anticancer Properties : A study highlighted the impact of a specific carbamate derivative on tumor growth in mice, showing a 25% reduction in tumor size. This indicates that carbamate esters could be explored further as anticancer agents.
  • Drug Design : The versatility of carbamates is evident in their application as prodrugs. Their ability to undergo hydrolysis in vivo allows for controlled release of active pharmaceutical ingredients, making them valuable in drug formulation .

Agricultural Applications

Carbamic acid derivatives are also utilized in agriculture, particularly as pesticides and herbicides.

  • Pesticide Development : Research indicates that certain carbamate compounds exhibit insecticidal properties. They function by inhibiting acetylcholinesterase activity in pests, leading to paralysis and death. This mode of action is similar to that of organophosphates but often with reduced toxicity to non-target species .
  • Soil Health : Carbamates are used in formulations aimed at enhancing soil health by promoting beneficial microbial activity. Their application can lead to improved nutrient availability for crops, thus supporting sustainable agricultural practices .

Industrial Applications

In addition to their biological applications, carbamic acid esters are employed in various industrial processes.

  • Solvent Use : Carbamate esters are recognized for their stability and low toxicity, making them suitable as solvents in chemical reactions and extractions. They can effectively dissolve a wide range of organic compounds without decomposing under typical reaction conditions .
  • Stabilization Processes : The stabilization of carbamate esters against decomposition is crucial for their effective use as solvents. Innovations have been made by incorporating inhibitors that prevent hydrolysis and pyrolysis during prolonged exposure to heat or moisture . This enhancement ensures that the solvents maintain their efficacy over time.

Data Table: Summary of Key Findings on Carbamic Acid Derivatives

Study/SourceApplicationKey Findings
Medicinal ChemistryNovel sulfonamide-based carbamates showed significant BChE inhibition (IC50 values ranging from 4.33 to 8.52 µM).
Drug DesignCarbamate structures serve as prodrugs allowing controlled release; essential for drug formulation strategies.
Agricultural UseCertain carbamates exhibit insecticidal properties by inhibiting acetylcholinesterase activity.
Anticancer ResearchSpecific carbamate derivatives reduced tumor size by 25% in animal models.
Industrial SolventsCarbamate esters demonstrate stability and low toxicity as solvents; inhibitors can enhance stability against decomposition.

Mechanism of Action

The mechanism of action of Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Hydroxy/Alkyl Derivatives

Carbamic Acid, [(2R)-2-Hydroxypentyl]-, 1,1-Dimethylethyl Ester (9CI)
  • CAS No.: 214679-14-8
  • Differences : The hydroxy group is on a pentyl chain instead of butyl.
  • Impact : Increased hydrophobicity due to the longer alkyl chain may alter solubility and reactivity in organic synthesis .
Carbamic Acid, [(2S)-2-Hydroxy-3-Methylbutyl]-, 1,1-Dimethylethyl Ester
  • CAS No.: 214679-15-9
  • Differences : Stereochemistry (2S vs. 2R) and a methyl branch on the hydroxybutyl chain.
  • Impact : Altered diastereoselectivity in catalytic reductions; for example, enzymatic processes using Rhodococcus strains yield >98% diastereomeric purity in similar compounds .

Amino-Substituted Analogs

Carbamic Acid, [(1R)-2-Amino-1-Methylethyl]-, 1,1-Dimethylethyl Ester (9CI)
  • CAS No.: 100927-10-4
  • Differences: Replaces the hydroxy group with an amino group.
  • Applications : Used in peptide synthesis and as a building block for protease inhibitors. Commercial availability via suppliers like ECHEMI highlights its industrial relevance .

Ketone-Containing Analogs

Carbamic Acid, [(1R)-1-Methyl-2-Oxoethyl]-, 1,1-Dimethylethyl Ester (9CI)
  • CAS No.: 82353-56-8
  • Differences : Incorporates a ketone (oxo) group instead of a hydroxy group.
  • Reactivity : The ketone enables nucleophilic additions or reductions, making it versatile in multi-step syntheses .
Carbamic Acid, (1,2,3,4-Tetrahydro-8-Quinolinyl)-, 1,1-Dimethylethyl Ester
  • CAS No.: 137469-86-4
  • Hazards : Classified under GHS as acutely toxic (Category 4) and irritating to skin/eyes.
  • Comparison : While the target compound lacks explicit hazard data, analogs with similar tert-butyl carbamate groups may require stringent handling (e.g., gloves, ventilation) .

Pharmaceutical Relevance

  • Atazanavir Intermediate : Analog (1S,2R)-[3-chloro-2-hydroxypropyl]carbamate is critical in synthesizing atazanavir, demonstrating the role of carbamate intermediates in antiretroviral drugs .
  • Protective Group Utility : The tert-butyl ester enhances stability during synthesis, as seen in analogs used for peptide coupling and epoxide formation .

Commercial and Industrial Relevance

  • Suppliers: Compounds like [(1R)-2-amino-1-methylethyl]carbamate are available via ECHEMI, indicating demand for carbamate intermediates in drug discovery .
  • Pricing : Custom synthesis services (e.g., CymitQuimica) offer gram-scale quantities of ketone-containing analogs at €139–581/g, reflecting high value in research .

Biological Activity

Carbamic acid derivatives, including Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI), have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Carbamic acid esters are characterized by the presence of a carbamate functional group, which imparts unique chemical properties that can influence biological interactions. The specific structure of [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester contributes to its stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of Carbamic acid derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many carbamate derivatives act as inhibitors for enzymes such as serine proteases and β-secretase, which are implicated in diseases like Alzheimer's. For example, certain carbamate-based compounds have shown promise as inhibitors of HIV-1 protease .
  • Receptor Modulation : Some carbamates modulate receptor activity, influencing signaling pathways associated with growth hormone secretion and other physiological processes .
  • Cytotoxic Effects : Studies have indicated that carbamate compounds can exhibit cytotoxic effects on cancer cells through mechanisms that may involve apoptosis induction and cell cycle disruption .

In Vitro Studies

Research has demonstrated the effectiveness of various carbamate derivatives in inhibiting cancer cell proliferation. For instance, a study highlighted that specific carbamate compounds could significantly reduce the viability of cancer cell lines through apoptosis and cell cycle arrest mechanisms.

In Vivo Studies

Animal studies have provided insights into the safety and efficacy of Carbamic acid derivatives. A notable case involved testing the effects of a related compound on rodent models, where it was observed to affect reproductive parameters at high doses but showed no significant mutagenic effects at lower concentrations .

Case Studies

  • Case Study 1 : A study evaluated the impact of a specific carbamate derivative on tumor growth in mice. The results indicated a 25% reduction in tumor size compared to control groups, suggesting potential anti-cancer properties .
  • Case Study 2 : Another investigation focused on the reproductive toxicity of carbamate compounds in rats. While some adverse effects were noted at high exposure levels, no significant germ cell mutations were observed at lower doses, highlighting a need for careful dose management in therapeutic applications .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
Enzyme InhibitionInhibition of HIV-1 protease
Receptor ModulationModulation of growth hormone secretion
Cytotoxic EffectsInduction of apoptosis in cancer cells
Reproductive ToxicityAdverse effects at high doses

Q & A

Q. What are the established synthetic methodologies for preparing carbamic acid esters with chiral hydroxyalkyl substituents like [(2R)-2-hydroxybutyl]?

Answer: Two primary approaches are documented for analogous compounds:

Chemical Reduction : Sodium borohydride (NaBH₄) in a solvent mixture (e.g., alcohol/halogenated solvent) at low temperatures (-15°C to 0°C) achieves stereoselective reduction of ketone intermediates. For example, this method yielded >78% yield and >99% chiral purity in synthesizing a related nitroalcohol intermediate .

Enzymatic Catalysis : Engineered ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Rhodococcus erythropolis) enable diastereo- and enantioselective reductions. Evolved KREDs achieved >99% enantiomeric excess (ee) at substrate inputs up to 200 g/L .

Method Conditions Yield Purity/ee Reference
NaBH₄ reductionAlcohol/halogenated solvent, -15°C to 0°C>78%>99% chiral
KRED biocatalysisAqueous isopropanol, NADP⁺ cofactor99.9%>99% ee

Q. What spectroscopic techniques are recommended for characterizing the stereochemistry and purity of this compound?

Answer:

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). For similar carbamates, this method confirmed >99% ee .
  • NMR Analysis : ¹H and ¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) can distinguish diastereomers. highlights the use of NMR for structural elucidation of related esters .
  • Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities. emphasizes LC-MS for verifying synthetic intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (GHS respiratory irritant, Category 3) .
  • First Aid : Immediate flushing with water (15+ minutes for eye exposure) and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize stereoselectivity in the synthesis of this compound?

Answer:

  • Enzyme Engineering : Directed evolution of KREDs improves substrate specificity and stereoselectivity. Codexis evolved a KRED mutant achieving 99.9% conversion and >99% ee at 200 g/L substrate input .
  • Solvent Screening : Polar aprotic solvents (e.g., THF) enhance reaction kinetics for NaBH₄-mediated reductions, while water/isopropanol mixtures favor enzymatic activity .

Q. How can stability studies be designed to assess decomposition pathways under varying conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions. Monitor degradation products via HPLC or LC-MS.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at ambient temperatures. notes stability under recommended storage but lacks decomposition data, necessitating empirical testing .

Q. What strategies resolve contradictions in reported synthetic yields or enantioselectivity across studies?

Answer:

  • Parameter Benchmarking : Compare reaction parameters (temperature, solvent, catalyst loading) between studies. For example, enzymatic reductions at 10 g/L vs. 200 g/L substrate inputs show scalability impacts on yield .
  • Cross-Validation : Reproduce methods using identical reagents and equipment. Discrepancies in NaBH₄ reduction yields (e.g., 78% vs. lower yields) may arise from solvent purity or mixing efficiency .

Q. What in vitro models are suitable for preliminary toxicity profiling of this compound?

Answer:

  • Cell Viability Assays : Use immortalized cell lines (e.g., HepG2 or HEK293) with MTT/WST-1 assays to assess acute cytotoxicity.
  • Reactive Oxygen Species (ROS) Detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress, relevant for GHS Category 3 organ toxicity .

Q. How can computational methods predict the compound’s reactivity or metabolic fate?

Answer:

  • Density Functional Theory (DFT) : Models transition states for reduction reactions to rationalize stereoselectivity.
  • ADMET Prediction Tools : Software like Schrödinger’s QikProp estimates metabolic stability, cytochrome P450 interactions, and blood-brain barrier permeability.

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